molecular formula C7H9ClN2OS B13074395 (3R)-3-Amino-3-(5-chlorothiophen-2-YL)propanamide

(3R)-3-Amino-3-(5-chlorothiophen-2-YL)propanamide

Cat. No.: B13074395
M. Wt: 204.68 g/mol
InChI Key: WDQWAIVRBUOAHL-SCSAIBSYSA-N
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Description

(3R)-3-Amino-3-(5-chlorothiophen-2-YL)propanamide is a chiral compound characterized by a thiophene ring substituted with a chlorine atom at the 5-position and an (R)-configured propanamide side chain.

Properties

Molecular Formula

C7H9ClN2OS

Molecular Weight

204.68 g/mol

IUPAC Name

(3R)-3-amino-3-(5-chlorothiophen-2-yl)propanamide

InChI

InChI=1S/C7H9ClN2OS/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H2,10,11)/t4-/m1/s1

InChI Key

WDQWAIVRBUOAHL-SCSAIBSYSA-N

Isomeric SMILES

C1=C(SC(=C1)Cl)[C@@H](CC(=O)N)N

Canonical SMILES

C1=C(SC(=C1)Cl)C(CC(=O)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to two closely related derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Aromatic Core Substituents Salt Form
(3R)-3-Amino-3-(5-chlorothiophen-2-YL)propanamide C₇H₈ClN₂OS 206.66 Thiophene (2-YL) 5-Cl Free base
(3R)-3-Amino-3-(3-chlorophenyl)propanamide hydrochloride C₉H₁₂Cl₂N₂O 235.11 Phenyl 3-Cl Hydrochloride
(3R)-3-Amino-3-(2,5-dichlorothiophen-3-YL)propanamide C₇H₈Cl₂N₂OS 239.12 Thiophene (3-YL) 2-Cl, 5-Cl Free base

Key Observations :

Aromatic Core Differences: Thiophene vs. Substituent Position: The 5-chloro-thiophen-2-YL group vs. 3-chloro-phenyl alters electronic effects (e.g., resonance and inductive interactions), which may influence binding to biological targets.

Salt Form :

  • The hydrochloride salt in the phenyl derivative improves aqueous solubility, whereas the free-base thiophene compounds may require formulation adjustments for bioavailability.
Implications of Structural Variations
  • Bioactivity : Thiophene derivatives often exhibit enhanced metabolic stability over phenyl analogs due to sulfur’s electron-withdrawing effects. However, the dichloro-substituted thiophene may face increased toxicity risks.
  • Synthesis Challenges : Introducing chlorine at the 5-position on thiophene (target compound) vs. 3-position on phenyl requires regioselective methods, impacting purity and yield.

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